molecular formula C13H11Cl2NO B1314381 4-[(3,4-Dichlorophenyl)methoxy]aniline CAS No. 53234-86-9

4-[(3,4-Dichlorophenyl)methoxy]aniline

Cat. No.: B1314381
CAS No.: 53234-86-9
M. Wt: 268.13 g/mol
InChI Key: PCCONUXWVWJYBO-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methoxy]aniline is an organic compound with the molecular formula C13H11Cl2NO. It is characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methoxy]aniline typically involves the reaction of 3,4-dichlorophenol with aniline in the presence of a suitable base and solvent. One common method is the nucleophilic aromatic substitution reaction, where the methoxy group is introduced to the dichlorophenyl ring, followed by the attachment of the aniline group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methoxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-Dichlorophenyl)methoxy]aniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCONUXWVWJYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536879
Record name 4-[(3,4-Dichlorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53234-86-9
Record name 4-[(3,4-Dichlorophenyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53234-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,4-Dichlorophenyl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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